Scientific Field: Organic Chemistry
Summary of the Application: 1-Bromo-2-methyl-3,5-dinitrobenzene is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs.
Scientific Field: Biochemistry
Summary of the Application: 1-Bromo-2,4-dinitrobenzene has been used as a substrate in protein determination and GST assay of chicken and rat prostaglandin D2 synthase (PGDS).
Scientific Field: Agrochemistry
Summary of the Application: 1-Bromo-2-methyl-3,5-dinitrobenzene can be used in the agrochemical field
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 1-Bromo-2-methyl-3,5-dinitrobenzene can be used in the pharmaceutical field
Summary of the Application: 1-Bromo-2-methyl-3,5-dinitrobenzene can be used in the preparation of nitro compounds.
Methods of Application: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid. .
Scientific Field: Dye Chemistry
Summary of the Application: 1-Bromo-2-methyl-3,5-dinitrobenzene can be used in the dyestuff field
1-Bromo-2-methyl-3,5-dinitrobenzene is an organic compound with the molecular formula CHBrNO. It is a derivative of benzene characterized by the presence of a bromine atom, a methyl group, and two nitro groups at the 3 and 5 positions. This compound is notable for its role as an intermediate in various chemical syntheses, particularly in the pharmaceutical and dye industries. Its unique structure contributes to its diverse reactivity and applications in scientific research.
There is no current information available on the specific mechanism of action of 1-Bromo-2-methyl-3,5-dinitrobenzene in any biological system.
These reactions are essential for synthesizing more complex organic compounds and studying their properties.
While specific biological activity data for 1-bromo-2-methyl-3,5-dinitrobenzene is limited, compounds with similar structures often exhibit a range of biological activities. Dinitrobenzene derivatives have been studied for their potential antibacterial, antifungal, and anticancer properties. The presence of the nitro groups can influence interactions with biological macromolecules, making them subjects of interest in medicinal chemistry.
The synthesis of 1-bromo-2-methyl-3,5-dinitrobenzene typically involves a multi-step process:
This synthetic route allows for precise control over the substitution pattern on the benzene ring, which is crucial for achieving desired chemical properties.
1-Bromo-2-methyl-3,5-dinitrobenzene has several applications across various fields:
Its versatility makes it a valuable compound in both academic research and industrial applications.
Studies on the interactions of 1-bromo-2-methyl-3,5-dinitrobenzene are primarily focused on its reactivity with nucleophiles in substitution reactions. The electron-withdrawing nitro groups enhance its electrophilic character, making it susceptible to nucleophilic attack. Understanding these interactions is crucial for developing new synthetic methodologies and exploring potential biological activities.
1-Bromo-2-methyl-3,5-dinitrobenzene can be compared with several similar compounds based on their structural features and reactivity:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Bromo-2-methyl-3-nitrobenzene | One nitro group at position 3 | Less sterically hindered than its dinitro analogs. |
| 1-Bromo-2,4-dinitrotoluene | Nitro groups at positions 2 and 4 | Different substitution pattern affects reactivity. |
| 1-Bromo-3-nitrobromobenzene | Nitro group at position 3; bromine at position 1 | Increased reactivity due to multiple halogen atoms. |
| 1-Chloro-2-methyl-3,5-dinitrobenzene | Chlorine instead of bromine at position 1 | Different halogen influences reactivity profile. |
The uniqueness of 1-bromo-2-methyl-3,5-dinitrobenzene lies in its specific arrangement of substituents that affect its chemical behavior and potential applications in synthesis and biological research.
The synthesis of 1-bromo-2-methyl-3,5-dinitrobenzene requires careful consideration of reaction conditions to achieve the desired regioselectivity. The compound features three different functional groups (bromine, methyl, and two nitro groups) arranged in specific positions on the benzene ring, making its synthesis a nuanced process requiring control over regioselection.
Solvent choice plays a crucial role in controlling the positioning of nitro groups during electrophilic aromatic substitution reactions. This is especially important for achieving the 3,5-dinitro pattern required in the target molecule.
Research has demonstrated that the choice of solvent significantly influences the regioselectivity of nitration reactions. For instance, when performing nitration in acetic anhydride, greater selectivity for certain positions can be observed compared to other solvents. This phenomenon occurs because different solvents interact uniquely with the nitrating species and the aromatic substrate.
When nitrating methylbenzene derivatives, the following solvent effects have been observed:
In acetic acid media, nitration tends to favor substitution at both the ortho (2-position) and para (4-position) relative to the methyl group, with the para position slightly preferred. This is attributable to the methyl group's electron-donating properties.
Trifluoroacetic acid as a reaction medium can significantly alter regioselectivity patterns by enhancing the electrophilicity of the nitronium ion, potentially directing nitration to less hindered positions.
Computational studies have confirmed that explicit solvent consideration is essential for accurately predicting nitration regioselectivity. The presence of solvent molecules can significantly impact the energetics of the reaction pathway.
To achieve the 3,5-dinitration pattern required for 1-bromo-2-methyl-3,5-dinitrobenzene, careful temperature control and solvent selection are essential. The following protocol has demonstrated efficacy:
Table 1: Solvent Effects on Nitration Regioselectivity
| Solvent | Temperature (°C) | Major Product | Selectivity (%) |
|---|---|---|---|
| Acetic acid | 30-50 | 2,4-dinitro pattern | 65-70 |
| Acetic anhydride | 0-10 | 2-nitro pattern | >90 |
| Trifluoroacetic acid | 0 | 6-nitro pattern | 75-80 |
| Mixed acid (H₂SO₄/HNO₃) | 5-10 | 3,5-dinitro pattern | 60-65 |
Selective bromination of aromatic compounds typically requires catalytic assistance, particularly when working with deactivated rings such as those bearing nitro groups. Various Lewis acid catalysts have been employed to enhance the electrophilicity of bromine, facilitating the bromination process.
For the preparation of 1-bromo-2-methyl-3,5-dinitrobenzene, the bromination step can be performed either before or after nitration, depending on the synthetic strategy. When bromination is performed on methylbenzene prior to nitration, regioselectivity is primarily controlled by the ortho/para-directing nature of the methyl group.
Common Lewis acid catalysts for bromination include:
Iron(III) bromide (FeBr₃): Often generated in situ from iron filings and bromine, this catalyst is particularly effective for brominating aromatic compounds.
Aluminum(III) chloride (AlCl₃): A powerful Lewis acid that forms a complex with bromine to generate a highly electrophilic species.
Iron(III) chloride (FeCl₃): Similar to FeBr₃, this catalyst enhances the electrophilicity of bromine through complex formation.
Zinc(II) chloride (ZnCl₂): A milder Lewis acid that can be used for more sensitive substrates.
The mechanism of Lewis acid-catalyzed bromination involves formation of a bromonium complex that serves as a powerful electrophile:
Table 2: Lewis Acid Catalysts for Bromination
| Catalyst | Effective Temperature Range (°C) | Relative Activity | Notes |
|---|---|---|---|
| FeBr₃ | 0-50 | High | Generated in situ from Fe and Br₂ |
| AlCl₃ | 0-80 | Very high | Moisture sensitive |
| FeCl₃ | 0-60 | High | Versatile, commonly used |
| ZnCl₂ | 20-100 | Moderate | Milder conditions |
The synthesis of 1-bromo-2-methyl-3,5-dinitrobenzene typically involves multiple sequential functionalization steps of toluene (methylbenzene) derivatives. The order of these steps is critical for achieving the desired regioselectivity.
The methyl group in toluene exerts a significant influence on the regioselectivity of electrophilic aromatic substitution reactions. As an electron-donating group, it activates the aromatic ring and directs incoming electrophiles primarily to the ortho and para positions.
This directing effect is evident in the nitration of methylbenzene, which proceeds approximately 25 times faster than the nitration of benzene itself. The reaction produces a mixture of products with the following typical distribution:
The preferential formation of ortho and para products is attributed to the electron-donating effect of the methyl group, which increases electron density at these positions. This electronic effect stabilizes the σ-complex intermediates formed during electrophilic attack.
For synthesizing 1-bromo-2-methyl-3,5-dinitrobenzene, this ortho-directing effect can be strategic in the initial functionalization steps. The presence of a methyl group at position 2 can guide the introduction of bromine to position 1, which is ortho to the methyl group.
Table 3: Relative Reaction Rates and Product Distribution in Substituted Benzenes
| Substrate | Relative Rate (vs. Benzene) | Major Products | Distribution |
|---|---|---|---|
| Benzene | 1.0 | Single substitution | - |
| Methylbenzene | 25 | 2- and 4-substituted | 40:55:5 (o:p:m) |
| 2-Bromomethylbenzene | 0.033 | 4- and 6-substituted | Predominantly |
| 3,5-Dinitrotoluene | <0.001 | 4-substituted | >95% |
Achieving the specific substitution pattern in 1-bromo-2-methyl-3,5-dinitrobenzene often requires strategic use of protecting groups and careful control over reaction sequences. The challenge lies in selectively introducing nitro groups at positions 3 and 5 while maintaining the methyl group at position 2 and bromine at position 1.
Several strategies can be employed:
Reversible protection of the methyl group: Temporary conversion of the methyl group to a derivative that changes its directing effect can help control regioselectivity during nitration steps.
Use of steric blocking groups: Introduction of bulky groups that can be later removed can help control the position of nitration through steric hindrance.
Sequential functionalization with directing groups: Introducing groups that can direct subsequent nitration to desired positions before removing or converting them to the final desired substituents.
One effective approach involves the following sequence:
The presence of the first nitro group significantly influences the position of the second nitration. Nitro groups are strongly deactivating and meta-directing, which helps direct the second nitro group to position 5 relative to the first nitro group.
Table 4: Physical and Chemical Properties of 1-Bromo-2-methyl-3,5-dinitrobenzene
The structure and purity of 1-bromo-2-methyl-3,5-dinitrobenzene can be confirmed through various analytical techniques:
NMR Spectroscopy: The ¹H NMR spectrum would show signals for the methyl group protons (typically a singlet at ~2.3-2.5 ppm) and the aromatic protons (typically at 7.5-9.0 ppm)
Mass Spectrometry: The molecular ion peak would appear at m/z 261.03, with characteristic isotope patterns for bromine-containing compounds
IR Spectroscopy: Would show characteristic bands for the nitro groups (~1530-1550 cm⁻¹ and ~1345-1365 cm⁻¹)
X-ray Crystallography: For definitive confirmation of the structure and substitution pattern
The bromination of 1-bromo-2-methyl-3,5-dinitrobenzene under nitration-suppressing conditions reveals distinct kinetic behavior. In concentrated nitric acid containing bromine, the nitronium cation ($$ \text{NO}_2^+ $$) reacts with bromine to generate a highly electrophilic brominating species, likely a bromonium ion ($$ \text{Br}^+ $$) [2]. This species targets aromatic positions activated by the electron-donating methyl group, despite the deactivating effects of the nitro substituents.
Time-resolved kinetic studies using UV-Vis spectroscopy show a second-order dependence on bromine concentration, with a rate constant ($$ k $$) of $$ 1.2 \times 10^{-3} \, \text{L} \cdot \text{mol}^{-1} \cdot \text{s}^{-1} $$ at 25°C [2]. The methyl group’s +I effect increases electron density at the ortho and para positions relative to itself, competing with the nitro groups’ -M effects. This results in bromination occurring predominantly at the para position to the methyl group (C-4), as confirmed by $$ ^1\text{H} $$ NMR analysis of reaction products.
Competitive bromination experiments with analogous compounds lacking the methyl group demonstrate a 4.3-fold rate enhancement, underscoring the methyl group’s role in stabilizing the Wheland intermediate through hyperconjugation [3].
Density Functional Theory (DFT) calculations at the $$ \omega \text{B97X-D/cc-pVTZ} $$ level reveal asymmetric charge redistribution during the bromination transition state [3]. The nitro groups at C-3 and C-5 induce a partial positive charge ($$ \delta^+ $$) of +0.32 e at C-4, while the methyl group donates electron density to adjacent positions (Figure 1).
Table 1: Atomic charges in 1-bromo-2-methyl-3,5-dinitrobenzene (DFT, $$ \omega \text{B97X-D/cc-pVTZ} $$)
| Atom | Charge (e) |
|---|---|
| C-1 (Br) | +0.18 |
| C-2 (CH₃) | -0.12 |
| C-4 | +0.32 |
| C-6 | +0.27 |
The transition state geometry exhibits a nearly planar arrangement, with a Br–C bond formation distance of 2.08 Å and simultaneous H–Br bond cleavage (1.42 Å). Natural Bond Orbital (NBO) analysis identifies significant hyperconjugative interactions between the methyl group’s C–H σ-orbitals and the aromatic π-system, contributing to charge delocalization [3].
Frontier molecular orbital (FMO) calculations highlight the role of the highest occupied molecular orbital (HOMO) in directing electrophilic attack. The HOMO of 1-bromo-2-methyl-3,5-dinitrobenzene localizes primarily at C-4 (48% contribution) and C-6 (32% contribution), consistent with experimental regioselectivity data [3].
Non-covalent interaction (NCI) analysis further reveals stabilizing interactions between the incoming bromine and the aromatic π-cloud. The methyl group induces a 7.2 kcal/mol stabilization of the transition state through van der Waals interactions, as quantified by symmetry-adapted perturbation theory (SAPT) [3].
Key Computational Findings:
The compound demonstrates significant utility as a precursor in the synthesis of indole derivatives, which are fundamental structural motifs in pharmaceutical and materials chemistry. The bromine substituent provides a reactive site for cross-coupling reactions, while the nitro groups can be reduced to amino groups, facilitating subsequent cyclization reactions to form indole rings [1] [2].
The Buchwald-Hartwig amination reaction represents one of the most important applications of 1-Bromo-2-methyl-3,5-dinitrobenzene in heterocyclic synthesis. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between the brominated aromatic compound and various amines, leading to the synthesis of diverse nitrogen-containing heterocycles [3] [4].
The reaction mechanism involves three key steps: oxidative addition of the palladium(0) species into the carbon-bromine bond, coordination and deprotonation of the amine nucleophile, and reductive elimination to form the desired carbon-nitrogen bond [4]. The process typically employs palladium catalysts in combination with phosphine ligands such as XPhos, TrixiePhos, or DavePhos, along with strong bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide [3].
Research has demonstrated that the choice of ligand system significantly influences the reaction outcome. For carbazole coupling reactions, TrixiePhos in combination with lithium tert-butoxide provides optimal results with yields reaching 97% [3]. For diphenylamine substrates, XPhos with sodium tert-butoxide achieves 96% conversion, while phenoxazine reactions can exceed 99% yield under similar conditions [3].
The reaction conditions typically involve heating the substrates in toluene at temperatures between 80-120°C for 12-24 hours. The use of relatively non-polar solvents has been found to be advantageous, as it promotes the formation of the desired products while minimizing side reactions [3]. The palladium catalyst loading generally ranges from 1-5 mol%, with phosphine ligand loadings of 2-8 mol% proving optimal for most transformations [3].
The compound serves as a key intermediate in the synthesis of polycyclic aromatic systems through various cyclization pathways. One particularly notable application involves the formation of 1H,8H-pyrrolo[3,2-g]indole derivatives through double palladium-catalyzed reductive cyclization reactions [5].
The cyclization process begins with the preparation of 1,4-dialkenyl-2,3-dinitrobenzene precursors through Kosugi-Migita-Stille cross-coupling reactions. These precursors are then subjected to palladium-catalyzed, carbon monoxide-mediated reductive cyclization to afford the desired polycyclic products [5]. The reaction conditions typically involve palladium diacetate or bis(dibenzylideneacetone)palladium as the catalyst, with 1,10-phenanthroline or triphenylphosphine as ligands [5].
The double reductive cyclization methodology offers several advantages over traditional approaches, including mild reaction conditions, broad functional group tolerance, and the ability to prepare both symmetrical and unsymmetrical products [5]. Yields for these transformations typically range from 63-86%, depending on the substrate structure and reaction conditions [5].
The electron-deficient nature of 1-Bromo-2-methyl-3,5-dinitrobenzene, conferred by the presence of two nitro groups, makes it an attractive building block for the development of coordination complexes with transition metals. The compound can function as a ligand or as a precursor to more complex ligand systems through various synthetic transformations.
The compound's unique electronic properties make it valuable in the design of ligands for transition metal catalysts. The nitro groups provide sites for further functionalization, while the bromine atom can be replaced with various functional groups through nucleophilic aromatic substitution reactions [6]. This versatility allows for the systematic tuning of electronic and steric properties in the resulting ligand systems.
Research has shown that dinitrobenzene derivatives can coordinate to transition metals through various modes, including chelation through reduced amino groups or coordination through the aromatic system [7] [8]. The electron-withdrawing nitro groups enhance the Lewis acidity of the aromatic ring, facilitating coordination to electron-rich metal centers [7].
In the context of catalyst design, the compound has been investigated as a precursor to bidentate ligands for palladium-catalyzed reactions. The nitro groups can be selectively reduced to amino groups, which then serve as coordinating sites for metal centers [7]. This approach has been particularly useful in the development of catalysts for hydrogenation and cross-coupling reactions [7].
The compound exhibits interesting properties in supramolecular chemistry applications, particularly in the formation of self-assembled structures through non-covalent interactions. The presence of both electron-withdrawing nitro groups and a halogen substituent creates multiple sites for intermolecular interactions [9] [10].
Halogen bonding represents one of the most significant non-covalent interactions available to brominated aromatic compounds. The bromine atom can act as a halogen bond donor, forming directional interactions with electron-rich acceptors such as nitrogen atoms in heterocycles or oxygen atoms in carbonyl groups [9]. Research has demonstrated that brominated dinitrobenzene derivatives can form extended supramolecular networks through complementary halogen bonding interactions [9].
The nitro groups contribute additional sites for supramolecular recognition through their ability to participate in hydrogen bonding as acceptors and through π-π stacking interactions with electron-rich aromatic systems [10]. These multiple interaction sites allow for the formation of complex three-dimensional supramolecular architectures with potential applications in materials science and molecular recognition [10].
Studies have shown that similar brominated aromatic compounds can form undulating molecular sheets through a combination of carbon-hydrogen to nitrogen hydrogen bonds and nitrogen to bromine interactions [11]. The combination of these weak interactions results in stable supramolecular assemblies with defined structural features [11].